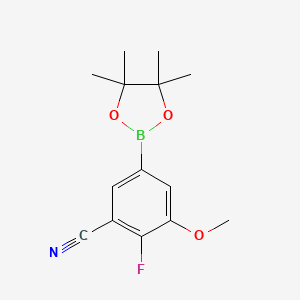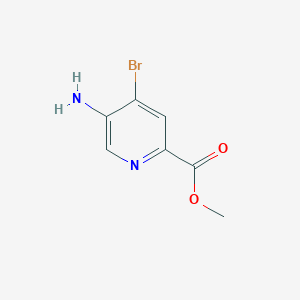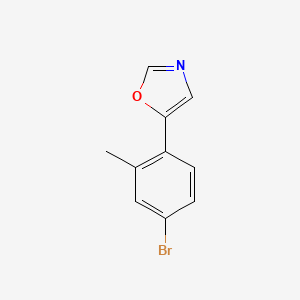
2-Fluoro-6-methoxypyridine-3-boronic acid
Übersicht
Beschreibung
2-Fluoro-6-methoxypyridine-3-boronic acid is a chemical compound with the empirical formula C6H7BFNO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-methoxypyridine-3-boronic acid can be represented by the SMILES stringCOC1=CC=C(C(F)=N1)B(O)O . The InChI representation is 1S/C6H7BFNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3 . Physical And Chemical Properties Analysis
2-Fluoro-6-methoxypyridine-3-boronic acid is a solid substance . Its molecular weight is 170.93 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
2-Fluoro-6-methoxypyridine-3-boronic acid is instrumental in the synthesis of various organic compounds. It has been used in the development of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. These catalysts have shown improved reactivity under ambient conditions, highlighting the role of boronic acids in facilitating efficient organic synthesis processes (Arnold et al., 2008).
Fluorescence Quenching and Sensor Design
The fluorescence quenching properties of boronic acid derivatives, including 2-Fluoro-6-methoxypyridine-3-boronic acid, have been explored in various studies. These properties are essential for sensor design, especially in detecting biological molecules. For instance, the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid by aniline in different solvents has been investigated, providing insights into static quenching mechanisms and the potential for sensor applications (Melavanki, 2018).
Diol Recognition and Discrimination
Boronic acids are known for their ability to bind diols, making them suitable for recognizing and discriminating between different diol-containing analytes. Fluorinated boronic acid-appended bipyridinium salts derived from 2-Fluoro-6-methoxypyridine-3-boronic acid have been used to detect and differentiate nine diol-containing bioanalytes via (19)F NMR spectroscopy, showcasing the compound's utility in biochemical detection and analysis (Axthelm et al., 2015).
Binding Interaction Studies
The study of binding interactions between boronic acids and sugars is crucial for understanding the molecular basis of boronic acid-based sensor operations. Research on the binding interaction of 2-Fluoro-6-methoxypyridine-3-boronic acid with various sugars has revealed its potential in biological applications, indicating its role in the design of biosensors and diagnostic tools (Bhavya et al., 2016).
Supramolecular Chemistry
The compound has also been explored in supramolecular chemistry, particularly in the formation of boroxine rings and their applications. The reversible formation of planar chiral ferrocenylboroxine demonstrates the versatility of boronic acids in constructing complex molecular architectures with potential applications in material science and nanotechnology (Thilagar et al., 2011).
Zukünftige Richtungen
Boronic acid-based linkages, such as those in 2-Fluoro-6-methoxypyridine-3-boronic acid, have potential applications in the development of novel materials that show a longer lifetime and that can be easily recycled . These challenges were largely met by vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .
Eigenschaften
IUPAC Name |
(2-fluoro-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWYXLGQQAESDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249899 | |
| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methoxypyridine-3-boronic acid | |
CAS RN |
1402238-30-5 | |
| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)







![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)




